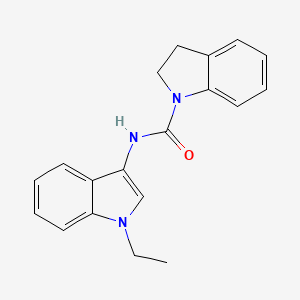

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Indole derivatives are synthesized through various methods. One such method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide .Molecular Structure Analysis

The indole molecule has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring . The numbering order of the indole molecule is presented in the referenced article .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the Fischer indole synthesis involves a reaction with phenylhydrazine hydrochloride using methanesulfonic acid . Another reaction involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride .Mechanism of Action

Target of Action

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, also known as N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .

Mode of Action

One study suggests that a similar compound induced cell apoptosis, arrested cells in the g2/m phase, and inhibited the polymerization of tubulin . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and protein polymerization.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound might affect multiple biochemical pathways and have downstream effects on a range of biological processes.

Result of Action

A similar compound was found to induce cell apoptosis and inhibit the polymerization of tubulin , suggesting that this compound might have similar effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide is its selectivity for CSF-1R, which minimizes off-target effects and reduces the risk of toxicity. However, the use of this compound in preclinical studies may be limited by its poor solubility and bioavailability, which can affect its efficacy and pharmacokinetic properties.

Future Directions

Several potential future directions for N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide research include the investigation of its efficacy in combination with other anti-cancer therapies, the development of more potent and selective CSF-1R inhibitors, and the exploration of its potential therapeutic applications in other inflammatory diseases. Additionally, further studies are needed to better understand the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of this compound, as well as its potential side effects and toxicity in humans.

Synthesis Methods

The synthesis of N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide involves the reaction of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1H-indole-3-carboxylic acid, followed by the addition of 2-(4-morpholinyl)ethylamine and indoline-1-carboxamide. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that this compound inhibits the proliferation and survival of macrophages, as well as the migration and invasion of cancer cells. In vivo studies have demonstrated that this compound can effectively reduce tumor growth and metastasis in various cancer models, including breast, lung, and pancreatic cancer.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide, have been found to interact with various enzymes and proteins . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds to inhibit various enzymes and proteins .

Cellular Effects

This compound, like other indole derivatives, has been shown to have various effects on cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, including any binding interactions with biomolecules .

properties

IUPAC Name |

N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFANYWBAAOOIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2382534.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)

![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)

![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)

![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)